molecular formula C9H6FNO3S B6244116 isoquinolin-6-yl fluoranesulfonate CAS No. 2411200-17-2

isoquinolin-6-yl fluoranesulfonate

Cat. No.: B6244116
CAS No.: 2411200-17-2
M. Wt: 227.2
InChI Key:
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Description

Isoquinolin-6-yl fluoranesulfonate is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a nitrogen-containing heterocyclic compound that is structurally similar to quinoline. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-6-yl fluoranesulfonate typically involves the introduction of a fluoranesulfonate group into the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable isoquinoline derivative reacts with a fluoranesulfonate reagent under specific conditions. For example, the reaction can be carried out using copper (I) iodide as a catalyst in the presence of N,N-dimethylethylenediamine (DMEDA) and potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-6-yl fluoranesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various isoquinoline derivatives with different functional groups .

Scientific Research Applications

Isoquinolin-6-yl fluoranesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isoquinolin-6-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Isoquinolin-6-yl fluoranesulfonate can be compared with other similar compounds, such as:

This compound is unique due to its specific fluoranesulfonate group, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .

Properties

CAS No.

2411200-17-2

Molecular Formula

C9H6FNO3S

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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